molecular formula C24H32O8 B1494881 [(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate CAS No. 24267-69-4

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate

Cat. No.: B1494881
CAS No.: 24267-69-4
M. Wt: 448.5 g/mol
InChI Key: FKKSXNLVJJDMAR-PIMILLJQSA-N
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Preparation Methods

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate is typically prepared through plant extraction methods. The process involves solvent extraction, followed by purification steps . The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process requires specialized equipment and techniques to ensure high purity and yield .

Chemical Reactions Analysis

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Properties

IUPAC Name

[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8/c1-11-14-8-15(31-12(2)25)17-22-10-30-24(29,23(17,9-14)19(11)27)20(28)18(22)21(4,5)7-6-16(22)32-13(3)26/h14-18,20,28-29H,1,6-10H2,2-5H3/t14-,15-,16+,17+,18-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKSXNLVJJDMAR-PIMILLJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3C(CC(C4)C(=C)C5=O)OC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)OC(=O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24267-69-4
Record name Shikokianin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024267694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Reactant of Route 2
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Reactant of Route 3
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Reactant of Route 4
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,2S,3R,5S,8S,9S,10S,11R,15S)-3-acetyloxy-9,10-dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Customer
Q & A

Q1: What is Shikokianin and where is it found?

A1: Shikokianin is an ent-kaurane diterpenoid primarily isolated from plants belonging to the Isodon genus, such as Isodon japonica, Isodon leucophyllus, and Isodon macrophyllus [, , , , , ]. These plants are traditionally used in some cultures for medicinal purposes.

Q2: Has Shikokianin demonstrated any promising biological activities?

A2: Yes, research suggests that Shikokianin exhibits cytotoxic activity against certain cancer cell lines. Notably, it displayed inhibitory effects on DU145 prostate cancer cells and A549 lung cancer cells [, ].

Q3: What is the chemical structure of Shikokianin?

A3: While the provided abstracts don't explicitly detail the full structural characterization of Shikokianin, they consistently refer to it as an ent-kaurane diterpenoid. This classification provides valuable information about its core structure:

    Q4: What analytical techniques are commonly used to identify and quantify Shikokianin?

    A5: The research consistently highlights the use of Nuclear Magnetic Resonance (NMR) spectroscopy, both 1D and 2D, as a primary tool for elucidating the structure of Shikokianin and its analogues [, , , ]. Additionally, techniques like mass spectrometry (MS) are likely employed for molecular weight determination, although not explicitly mentioned in the abstracts.

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